molecular formula C22H20N2O3 B312162 N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide

Cat. No.: B312162
M. Wt: 360.4 g/mol
InChI Key: FGVCGUZRNWLYAE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide is a synthetic organic compound with the molecular formula C22H20N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with 4-aminobenzamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s phenoxyacetyl group is believed to play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-[(phenoxyacetyl)amino]benzamide
  • N-(3-methylphenyl)-2-[(phenoxyacetyl)amino]benzamide
  • Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids

Uniqueness

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide stands out due to its unique combination of a phenoxyacetyl group and a benzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-16-6-5-7-19(14-16)24-22(26)17-10-12-18(13-11-17)23-21(25)15-27-20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

FGVCGUZRNWLYAE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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